6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a benzyl group, a tetrahydronaphthalene moiety, and a thieno[2,3-c]pyridine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the tetrahydronaphthalene moiety: This can be accomplished through an amide coupling reaction using tetrahydronaphthalene-2-carboxylic acid and appropriate coupling reagents such as EDCI or DCC.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying cellular processes and protein interactions.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
- 5,6,7,8-tetrahydro-2-naphthoic acid
- 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Uniqueness
What sets 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride apart from similar compounds is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S.ClH/c27-24(30)23-21-12-13-29(15-17-6-2-1-3-7-17)16-22(21)32-26(23)28-25(31)20-11-10-18-8-4-5-9-19(18)14-20;/h1-3,6-7,10-11,14H,4-5,8-9,12-13,15-16H2,(H2,27,30)(H,28,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSJYJPPKYHDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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